molecular formula C37H65NO5 B13351024 Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate

Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate

Cat. No.: B13351024
M. Wt: 603.9 g/mol
InChI Key: KBHBVGXSUPUZFY-UHFFFAOYSA-N
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Description

Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate: is a complex organic compound with the molecular formula C37H65NO5 and a molecular weight of 603.92 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it a valuable reagent in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

Industrial Production Methods: : Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and phenoxy groups.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary alcohol.

Scientific Research Applications

Chemistry

  • Used as a reagent in organic synthesis for the preparation of complex molecules.
  • Serves as a model compound for studying reaction mechanisms and kinetics.

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C37H65NO5

Molecular Weight

603.9 g/mol

IUPAC Name

octyl 8-[2-hydroxyethyl-[8-oxo-8-(3-pentylphenoxy)octyl]amino]octanoate

InChI

InChI=1S/C37H65NO5/c1-3-5-7-8-15-21-32-42-36(40)26-17-11-9-13-19-28-38(30-31-39)29-20-14-10-12-18-27-37(41)43-35-25-22-24-34(33-35)23-16-6-4-2/h22,24-25,33,39H,3-21,23,26-32H2,1-2H3

InChI Key

KBHBVGXSUPUZFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC1=CC=CC(=C1)CCCCC)CCO

Origin of Product

United States

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